molecular formula C18H30O6 B159911 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid CAS No. 129063-52-1

1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid

Cat. No. B159911
M. Wt: 342.4 g/mol
InChI Key: BDWSRDPGOKDJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic acid (TPTA) is a cyclic tricarboxylic acid. It is a white crystalline powder that is used in various scientific research applications. TPTA is synthesized from cyclohexanone and diethyl malonate via a Knoevenagel condensation reaction.

Mechanism Of Action

The mechanism of action of 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid is not fully understood. However, it is believed to act as a chelating agent for metal ions, which can lead to a decrease in oxidative stress and inflammation. 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has also been shown to have neuroprotective properties, which may be due to its ability to inhibit the formation of amyloid-beta plaques in the brain.

Biochemical And Physiological Effects

1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has been shown to have antioxidant and neuroprotective properties. It has also been shown to inhibit the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease. 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has also been studied for its potential use as a corrosion inhibitor, as it has been shown to have good inhibitory activity against mild steel in acidic media.

Advantages And Limitations For Lab Experiments

One advantage of using 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has been shown to have a variety of potential applications in scientific research, including as a chelating agent for metal ions, a corrosion inhibitor, and a pharmaceutical intermediate. However, one limitation of using 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid. One area of interest is the development of 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid-based drugs for the treatment of Alzheimer's disease. Additionally, further research could be done to better understand the mechanism of action of 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid and its potential applications as a chelating agent for metal ions and a corrosion inhibitor. Finally, 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid could be studied for its potential use in other areas of scientific research, such as in the development of new materials or as a catalyst for chemical reactions.

Synthesis Methods

1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid is synthesized via a Knoevenagel condensation reaction between cyclohexanone and diethyl malonate. The reaction is catalyzed by piperidine and refluxed in ethanol for several hours. The resulting product is then purified by recrystallization from ethanol.

Scientific Research Applications

1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has been used in various scientific research applications, including as a chelating agent for metal ions, a corrosion inhibitor, and a pharmaceutical intermediate. 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have antioxidant and neuroprotective properties.

properties

CAS RN

129063-52-1

Product Name

1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid

Molecular Formula

C18H30O6

Molecular Weight

342.4 g/mol

IUPAC Name

1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic acid

InChI

InChI=1S/C18H30O6/c1-4-7-16(13(19)20)10-17(8-5-2,14(21)22)12-18(11-16,9-6-3)15(23)24/h4-12H2,1-3H3,(H,19,20)(H,21,22)(H,23,24)

InChI Key

BDWSRDPGOKDJSS-UHFFFAOYSA-N

SMILES

CCCC1(CC(CC(C1)(CCC)C(=O)O)(CCC)C(=O)O)C(=O)O

Canonical SMILES

CCCC1(CC(CC(C1)(CCC)C(=O)O)(CCC)C(=O)O)C(=O)O

Pictograms

Irritant

Origin of Product

United States

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